tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride
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Overview
Description
tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride is a chemical compound that features a tert-butyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride typically involves the protection of the amino group of D-lysine with a Boc group. This is achieved by reacting D-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The resulting Boc-protected D-lysine is then esterified with tert-butanol in the presence of an acid catalyst like boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . This approach allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized under specific conditions.
Reduction: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly used.
Substitution: Di-tert-butyl dicarbonate (Boc2O) and bases like DMAP or sodium hydroxide are used for introducing the Boc group.
Major Products Formed
Oxidation: Oxidized derivatives of the tert-butyl group.
Reduction: Deprotected D-lysine.
Substitution: Boc-protected amino acids or peptides.
Scientific Research Applications
tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the study of protein structure and function through NMR spectroscopy.
Medicine: Utilized in the synthesis of pharmaceutical compounds and drug development.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride involves the protection of the amino group through the formation of a Boc group. This Boc group is acid-labile and can be removed under acidic conditions, allowing for selective deprotection of the amino group . The molecular targets and pathways involved include the formation of carbamates and the stabilization of intermediates during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another Boc-protected compound used in organic synthesis.
tert-Butyl ester: Used as a protecting group for carboxylic acids.
tert-Butyl chloride: Employed as an alkylating agent in various chemical reactions.
Uniqueness
tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride is unique due to its dual protection of the amino group and its ability to be selectively deprotected under mild conditions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection are crucial .
Properties
Molecular Formula |
C15H31ClN2O4 |
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Molecular Weight |
338.87 g/mol |
IUPAC Name |
tert-butyl (2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H/t11-;/m1./s1 |
InChI Key |
DZPNNJVSGWQNCP-RFVHGSKJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCCCN)NC(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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